molecular formula C14H28O4Si B14316989 Ethyl 2-{ethoxy[(trimethylsilyl)oxy]methylidene}hexanoate CAS No. 113021-06-0

Ethyl 2-{ethoxy[(trimethylsilyl)oxy]methylidene}hexanoate

Cat. No.: B14316989
CAS No.: 113021-06-0
M. Wt: 288.45 g/mol
InChI Key: MSLFKSNOWNWGSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{ethoxy[(trimethylsilyl)oxy]methylidene}hexanoate is an organic compound with the molecular formula C14H28O4Si. It is a derivative of hexanoic acid, featuring an ester functional group and a trimethylsilyl ether moiety. This compound is of interest in organic synthesis and various industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{ethoxy[(trimethylsilyl)oxy]methylidene}hexanoate typically involves the esterification of hexanoic acid with ethanol in the presence of an acid catalyst. The trimethylsilyl ether group is introduced through a subsequent reaction with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{ethoxy[(trimethylsilyl)oxy]methylidene}hexanoate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The trimethylsilyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) are employed under basic conditions.

Major Products

    Oxidation: Hexanoic acid derivatives.

    Reduction: Hexanol derivatives.

    Substitution: Various substituted hexanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-{ethoxy[(trimethylsilyl)oxy]methylidene}hexanoate finds applications in several fields:

    Biology: Employed in the synthesis of biologically active molecules and as a protecting group for sensitive functional groups.

    Medicine: Utilized in the development of pharmaceutical intermediates and prodrugs.

    Industry: Applied in the production of specialty chemicals, flavors, and fragrances.

Mechanism of Action

The mechanism by which Ethyl 2-{ethoxy[(trimethylsilyl)oxy]methylidene}hexanoate exerts its effects involves the reactivity of its ester and silyl ether groups. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, while the silyl ether group can be cleaved under acidic or basic conditions to yield the free hydroxyl group. These reactions are facilitated by the molecular targets and pathways involved in the hydrolysis and substitution processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with similar reactivity but lacks the silyl ether group.

    Trimethylsilyl chloride: A reagent used to introduce the silyl ether group but does not contain the ester functionality.

    Hexanoic acid: The parent carboxylic acid from which the ester is derived.

Uniqueness

Ethyl 2-{ethoxy[(trimethylsilyl)oxy]methylidene}hexanoate is unique due to the presence of both ester and silyl ether groups, which confer distinct reactivity and versatility in synthetic applications. This dual functionality allows for selective transformations and protection strategies in complex organic synthesis.

Properties

CAS No.

113021-06-0

Molecular Formula

C14H28O4Si

Molecular Weight

288.45 g/mol

IUPAC Name

ethyl 2-[ethoxy(trimethylsilyloxy)methylidene]hexanoate

InChI

InChI=1S/C14H28O4Si/c1-7-10-11-12(13(15)16-8-2)14(17-9-3)18-19(4,5)6/h7-11H2,1-6H3

InChI Key

MSLFKSNOWNWGSG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C(OCC)O[Si](C)(C)C)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.